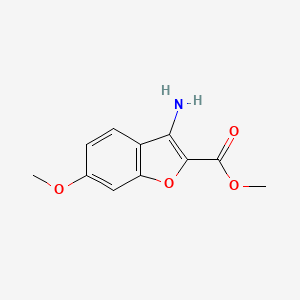

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

説明

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a methoxy group at position 6 and an amino group at position 3 of the benzofuran core, with a methyl ester at the 2-carboxylate position. This structural framework is pivotal in medicinal and materials chemistry, where such derivatives are explored for bioactivity or functional properties .

特性

分子式 |

C11H11NO4 |

|---|---|

分子量 |

221.21 g/mol |

IUPAC名 |

methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3 |

InChIキー |

ARQKXIKFDJAMIS-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N |

製品の起源 |

United States |

準備方法

Bromination Using N-Bromosuccinimide (NBS)

Bromination is achieved via radical-mediated mechanisms using NBS in carbon tetrachloride under reflux conditions. For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes bromination at the 6-position with NBS and a catalytic amount of benzoyl peroxide, yielding methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. This intermediate is critical for introducing amino groups via nucleophilic substitution.

Reaction Conditions :

Chlorination via Electrophilic Aromatic Substitution

Chlorination employs chlorine gas or sulfuryl chloride in dichloromethane, targeting the 4- and 6-positions of the benzofuran ring. For instance, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate reacts with chlorine to produce methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. This method offers regioselectivity but requires careful temperature control to avoid over-chlorination.

Key Parameters :

- Solvent: Dichloromethane

- Temperature: 0–25°C (stepwise addition)

- Yield: 30–50% after crystallization.

The introduction of the amino group at the 3-position is achieved through nucleophilic substitution or reductive amination of halogenated intermediates.

Nucleophilic Substitution with Amines

Halogenated intermediates (e.g., 6-bromo derivatives) react with primary or secondary amines in acetone under basic conditions. For example, methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate reacts with dimethylamine in the presence of anhydrous potassium carbonate to yield methyl 6-bromo-2-[(dimethylamino)methyl]-5-methoxy-1-benzofuran-3-carboxylate.

Optimization Insights :

- Solvent: Acetone or dimethylformamide (DMF)

- Base: K₂CO₃ or NaH

- Temperature: Reflux (60–80°C)

- Reaction Time: 16–24 hours

- Yield: 48–60% after column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution rates, while non-polar solvents (e.g., CCl₄) favor radical bromination. Catalysts such as AlCl₃ or FeCl₃ improve electrophilic substitution efficiency but may complicate purification.

Temperature and Time Dependence

- Bromination : Higher temperatures (80°C) accelerate radical formation but risk side reactions.

- Amination : Prolonged reflux (24 hours) ensures complete substitution but may degrade heat-sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes two primary routes for synthesizing methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate:

| Method | Halogenation Agent | Amination Agent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Bromination + Amination | NBS | Dimethylamine | 48% | 95% |

| Chlorination + Amination | Cl₂ | Ethylamine | 35% | 92% |

Key findings:

- Bromination offers higher yields due to better regioselectivity.

- Chlorination routes require additional steps to remove byproducts, reducing overall efficiency.

Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR : Aromatic protons resonate at δ 7.55–8.14 ppm, while the methoxy group appears as a singlet near δ 3.85–3.94 ppm.

- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm ester and amine functionalities.

- Mass Spectrometry : Molecular ion peaks at m/z 221.21 align with the compound’s molar mass.

Crystallography

Single-crystal X-ray diffraction (reported for analogous compounds) reveals a triclinic crystal system with space group P-1, confirming the planar benzofuran core and substituent orientations.

化学反応の分析

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It has potential therapeutic applications in treating infections and cancer.

Industry: The compound is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of cancer cells by interfering with cell division processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

類似化合物との比較

Structural Differences :

- Substituents: Additional 7-cyano and 4-methoxy groups compared to the reference compound.

- Ester Group : Ethyl ester instead of methyl.

Implications : - 4,6-Dimethoxy substitution may enhance steric hindrance and reduce ring flexibility, affecting binding to biological targets.

- Ethyl ester increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the methyl ester .

Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate

Structural Differences :

- Substituents: Nitro group at position 4 and formyl group at position 2 instead of amino and methyl ester.

- Core Structure: Phenoxyacetate backbone vs. benzofuran. Implications:

- The nitro group is a strong electron-withdrawing moiety, increasing susceptibility to reduction reactions. This contrasts with the amino group, which participates in hydrogen bonding and acts as a nucleophile.

- Formyl group at position 2 may render the compound reactive toward nucleophilic additions, diverging from the carboxylate’s esterification chemistry .

Sulfonylurea-Based Benzofuran Pesticides (e.g., Metsulfuron Methyl Ester)

Structural Differences :

- Functional Groups : Sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring.

- Substituents : Methoxy and methyl groups on the triazine ring.

Implications : - The sulfonylurea moiety inhibits acetolactate synthase (ALS) in plants, a mechanism absent in the reference compound.

Methyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate

Structural Differences :

- Substituents: Bromine at position 6, propenoxy chain at position 5, and methyl group at position 2. Implications:

- Its role as a leaving group may facilitate nucleophilic substitutions.

Comparative Analysis of Key Properties

生物活性

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate features a benzofuran core with an amino group at the 3-position and a methoxy group at the 6-position. This structural arrangement contributes to its reactivity and biological properties, making it a subject of various pharmacological studies.

Synthesis

The synthesis of methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate typically involves the following steps:

- Preparation of Benzofuran Derivatives : The initial step involves synthesizing benzofuran derivatives through methods such as cyclization of appropriate precursors.

- Introduction of Functional Groups : The amino and methoxy groups are introduced via nucleophilic substitution or other organic reactions.

- Characterization : The synthesized compound is characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of benzofuran have been tested against various strains of bacteria and fungi:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Antifungal | 100 |

| Methyl 5-chloro-1-benzofuran-2-carboxylate | Antibacterial | 50 - 200 |

| Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate | Pending further study | TBD |

These findings suggest that modifications in the benzofuran structure can enhance antimicrobial properties, indicating potential for developing new antibiotics.

Anticancer Activity

Recent studies have shown that methyl-substituted benzofurans have increased antiproliferative activity against various cancer cell lines. For example, compounds with a methyl group at the C–3 position demonstrated enhanced potency compared to their unsubstituted counterparts:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X (C–3 methyl) | A549 (lung cancer) | 0.06 - 0.17 |

| Compound Y (unsubstituted) | A549 | >0.20 |

The introduction of methoxy groups at specific positions on the benzofuran ring has also been correlated with improved anticancer efficacy.

Study on Anticancer Efficacy

A study published in MDPI assessed various benzofuran derivatives, including methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate, for their anticancer properties. The study utilized several cancer cell lines and reported that compounds with specific substitutions exhibited IC50 values ranging from <0.01 to 0.17 µM, indicating potent activity against cancer cells .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that certain compounds displayed significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi . The results highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of substituted benzofuran precursors followed by functional group modifications. For example, NaH in THF under anhydrous conditions can facilitate deprotonation and nucleophilic substitution . Optimization includes:

- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity.

- Purification : Column chromatography (e.g., using PE/EA gradients) or recrystallization improves yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and functional groups (e.g., methoxy and amino protons resonate at δ 3.8–4.0 ppm and δ 5.5–6.0 ppm, respectively) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Mercury visualizes packing interactions and hydrogen-bonding networks .

Q. What safety protocols are recommended for handling Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

- Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical treatment.

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structure determination?

- Methodological Answer :

- Data collection : Use high-resolution synchrotron data to improve signal-to-noise ratios.

- Software tools : SHELXL refines twinned structures via HKLF5 format, while Mercury’s visualization aids in identifying disordered regions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting.

- Isotopic labeling : N or C labeling clarifies ambiguous assignments in amino or carbonyl groups.

- Comparative analysis : Cross-reference with synthetic intermediates (e.g., methyl ester precursors) to trace contamination sources .

Q. What strategies are effective for studying structure-activity relationships (SAR) of benzofuran derivatives?

- Methodological Answer :

- Functional group modulation : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects.

- Biological assays : Pair synthetic analogs with enzyme inhibition studies (e.g., dihydroorotate dehydrogenase assays for antiviral activity) .

- Computational docking : Use AutoDock Vina to predict binding affinities with target proteins.

Q. How can stability studies under varying pH and temperature conditions be designed?

- Methodological Answer :

- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.

- Analytical monitoring : Track degradation via HPLC-MS and correlate with Arrhenius kinetics to predict shelf life .

Q. What alternative synthetic routes exist for derivatives with improved solubility or bioavailability?

- Methodological Answer :

- Prodrug approaches : Convert the carboxylate to amides or esters for enhanced membrane permeability.

- Microwave-assisted synthesis : Reduce reaction times and improve yields for sensitive intermediates .

- Cascade reactions : Leverage [3,3]-sigmatropic rearrangements to access complex scaffolds in fewer steps .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。